1-Bromo-2-éthyl-4-fluorobenzène

Vue d'ensemble

Description

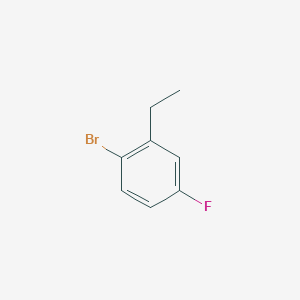

1-Bromo-2-ethyl-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, an ethyl group, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

1-Bromo-2-ethyl-4-fluorobenzene is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, making it valuable in developing pharmaceuticals, agrochemicals, and specialty chemicals.

Key Reactions

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution due to the presence of the bromine atom, which acts as a leaving group. This reaction is essential for introducing new substituents onto the aromatic ring.

- Nucleophilic Substitution : The bromine can be replaced by nucleophiles in nucleophilic substitution reactions, which are crucial for synthesizing derivatives with different functional groups.

Biological Research

The compound is studied for its potential biological activity. The combination of electron-withdrawing (fluoro and nitro) and electron-donating (ethyl) groups influences its interaction with biological molecules.

Pharmaceutical Development

In medicinal chemistry, 1-bromo-2-ethyl-4-fluorobenzene is investigated as a potential scaffold for developing new drugs. Its ability to form various derivatives makes it suitable for creating compounds with specific biological activities.

Case Studies

Research indicates that derivatives of 1-bromo-2-ethyl-4-fluorobenzene exhibit various pharmacological properties:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects when modified appropriately.

Industrial Applications

In industry, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Agrochemicals : As an intermediate in synthesizing herbicides and pesticides.

- Dyes and Pigments : Utilized in producing colorants due to its stable aromatic structure.

Preparation Methods

The synthesis of 1-bromo-2-ethyl-4-fluorobenzene typically involves multi-step processes:

- Ethylation : Introduction of the ethyl group.

- Fluorination : Substitution of hydrogen with fluorine.

- Bromination : Incorporation of bromine into the aromatic system.

Industrial Production

Modern industrial methods may employ continuous flow reactors to enhance yield and safety while minimizing hazardous reactions associated with traditional batch processes.

Mécanisme D'action

Target of Action

The primary target of 1-Bromo-2-ethyl-4-fluorobenzene is the carbon atoms in organic compounds during the formation of carbon-carbon bonds . This compound is commonly used in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, to form carbon-carbon bonds .

Mode of Action

1-Bromo-2-ethyl-4-fluorobenzene interacts with its targets through a process known as transmetalation . In this process, the bromine atom in the compound is replaced by another group, typically a carbon-containing group . This reaction is facilitated by a metal catalyst, such as palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 1-Bromo-2-ethyl-4-fluorobenzene is often involved, is a key biochemical pathway. This reaction is used to create biaryl compounds, which are common structures in many pharmaceuticals and organic materials . The reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

Result of Action

The result of 1-Bromo-2-ethyl-4-fluorobenzene’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers . The specific molecular and cellular effects would depend on the particular compounds being synthesized.

Action Environment

The action of 1-Bromo-2-ethyl-4-fluorobenzene can be influenced by various environmental factors. For instance, the presence of a suitable catalyst is crucial for its role in the Suzuki-Miyaura coupling reaction . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of 1-Bromo-2-ethyl-4-fluorobenzene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-4-fluorobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the bromination of 2-ethyl-4-fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 1-Bromo-2-ethyl-4-fluorobenzene involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is a standard substrate for cross-coupling reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions:

Grignard Reagents: The compound can form Grignard reagents when reacted with magnesium in dry ether, which are useful intermediates in organic synthesis.

Palladium Catalysts: Palladium-catalyzed reactions are commonly used in coupling reactions involving 1-Bromo-2-

Activité Biologique

1-Bromo-2-ethyl-4-fluorobenzene is an organic compound with significant implications in both synthetic organic chemistry and biological research. Its unique structure, featuring a bromine atom, an ethyl group, and a fluorine atom on a benzene ring, endows it with distinctive chemical properties that influence its biological activity. This article examines the biological activity of 1-bromo-2-ethyl-4-fluorobenzene through various studies, highlighting its potential applications and toxicological profiles.

Chemical Structure and Properties

1-Bromo-2-ethyl-4-fluorobenzene has the following molecular formula: CHBrF. The presence of the bromine and fluorine atoms contributes to its reactivity, particularly in electrophilic substitution reactions. The ethyl group serves as an electron-donating substituent, which can influence the compound's interaction with biological systems.

Toxicological Studies

Several studies have assessed the toxicity of halogenated aromatic compounds, including 1-bromo-2-ethyl-4-fluorobenzene. Key findings include:

- Acute Toxicity : In rodent models, exposure to high doses of similar compounds has demonstrated significant toxic effects. For instance, studies on related compounds like 1-bromo-4-fluorobenzene report median lethal doses (LD50) ranging from 2,200 mg/kg to 3,200 mg/kg when administered orally . Although specific data for 1-bromo-2-ethyl-4-fluorobenzene is limited, its structural similarities suggest potential for comparable toxicity.

- Behavioral Effects : Observations from related compounds indicate that exposure can lead to neurological symptoms such as tremors and lethargy, suggesting possible neurotoxic effects .

Antimicrobial Activity

Research into the antimicrobial properties of halogenated benzene derivatives has shown that these compounds can exhibit varying degrees of antibacterial activity. While specific studies on 1-bromo-2-ethyl-4-fluorobenzene are scarce, its structural analogs have demonstrated effectiveness against various bacterial strains. For instance:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-4-fluorobenzene | E. coli, S. aureus | 32 µg/mL |

| 1-Bromo-2-methylbenzene | E. coli | 64 µg/mL |

These findings suggest that further investigation into the antimicrobial properties of 1-bromo-2-ethyl-4-fluorobenzene could yield valuable insights into its potential use as a therapeutic agent.

The biological activity of halogenated compounds often involves interaction with cellular targets such as enzymes or receptors. The electron-withdrawing nature of the bromine and fluorine atoms can enhance the compound's reactivity towards nucleophiles, potentially leading to disruptions in cellular processes. Studies have shown that similar compounds can inhibit enzyme activity by modifying active sites or competing with natural substrates .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several halogenated benzene derivatives, including 1-bromo-2-ethyl-4-fluorobenzene, and evaluated their biological activities against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations, suggesting potential as anticancer agents .

Case Study 2: Environmental Impact and Biodegradation

The environmental persistence and biodegradation pathways of halogenated compounds have been extensively studied. Research indicates that while some derivatives are resistant to microbial degradation, others can be metabolized by specific bacterial strains. This highlights the need for further research into the environmental impact of 1-bromo-2-ethyl-4-fluorobenzene and its degradation products .

Propriétés

IUPAC Name |

1-bromo-2-ethyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFDAIJZICZYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781676-21-8 | |

| Record name | 1-bromo-2-ethyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.